2-Methoxy-1-naphthaldehyde
Overview
Description
2-Methoxy-1-naphthaldehyde is an organic compound with the molecular formula C₁₂H₁₀O₂. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH₃) and an aldehyde group (-CHO) attached to the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and scientific research.
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-1-naphthaldehyde (2-MN) is the strigolactone receptor protein D14 . This protein plays a crucial role in the strigolactone signaling pathway, which is involved in various plant growth and development processes .
Mode of Action
2-MN interacts with its target, the D14 protein, by inhibiting the interactions between D14 and two other proteins, SLR1 and D53 . This inhibition disrupts the normal functioning of the strigolactone signaling pathway .
Biochemical Pathways
The affected pathway is the strigolactone signaling pathway. Strigolactones are plant hormones that regulate various aspects of plant growth and development. By inhibiting the interactions between D14 and SLR1/D53, 2-MN disrupts this pathway, leading to changes in plant growth patterns .
Pharmacokinetics
Given its molecular weight of 18621 , it is likely to have good bioavailability.
Result of Action
The inhibition of D14–SLR1 and D14–D53 interactions by 2-MN leads to the restoration of the growth of rice tillering buds that were suppressed by strigolactone . This suggests that 2-MN can influence plant growth patterns.
Biochemical Analysis
Biochemical Properties
2-Methoxy-1-naphthaldehyde plays a significant role in biochemical reactions, particularly as a strigolactone-signaling inhibitor. Strigolactones are plant hormones that regulate various aspects of plant growth and development. This compound interacts with the strigolactone receptor protein D14, inhibiting its interaction with other proteins such as SLR1 and D53 . This inhibition affects the signaling pathways regulated by strigolactones, impacting plant growth and development.
Cellular Effects
This compound influences various cellular processes, particularly in plants. It affects cell signaling pathways by inhibiting strigolactone signaling, which in turn influences gene expression and cellular metabolism. The compound’s inhibition of the D14-SLR1 and D14-D53 interactions leads to changes in the growth patterns of plant cells, such as the suppression of shoot branching and the regulation of root development .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the strigolactone receptor protein D14. This binding inhibits the interaction between D14 and other proteins involved in strigolactone signaling, such as SLR1 and D53 . The inhibition of these interactions prevents the downstream signaling events that regulate plant growth and development. Additionally, this compound may undergo hydrolysis to form other active compounds that further modulate strigolactone signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can inhibit strigolactone signaling over extended periods, leading to sustained changes in plant growth and development . The compound’s stability and potential degradation products must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is important to consider the potential threshold and toxic effects at different doses. In plant models, varying dosages of this compound have been shown to differentially affect strigolactone signaling and plant growth . High doses may lead to adverse effects, such as toxicity or unintended inhibition of other signaling pathways.
Metabolic Pathways
This compound is involved in metabolic pathways related to strigolactone signaling. It interacts with enzymes and cofactors that regulate the biosynthesis and signaling of strigolactones . The compound’s inhibition of D14 affects the metabolic flux of strigolactone-related pathways, leading to changes in metabolite levels and overall plant physiology.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement to specific cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in inhibiting strigolactone signaling.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-methoxynaphthalene, followed by a Grignard reaction. The steps are as follows:
Bromination: 2-Methoxynaphthalene is treated with bromine to obtain 1,6-dibromo-2-methoxynaphthalene.
Reduction: The dibromo compound is then reduced using a zinc-copper alloy to yield 6-bromo-2-methoxynaphthalene.
Grignard Reaction: Finally, a Grignard reagent derived from 1-bromo-2-methoxynaphthalene is used to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxy-1-naphthoic acid.
Reduction: Reduction of the aldehyde group can yield 2-methoxy-1-naphthyl alcohol.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 2-Methoxy-1-naphthoic acid.
Reduction: 2-Methoxy-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the reagents used
Scientific Research Applications
2-Methoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a fluorescent labeling agent for amino groups in proteins.
Medicine: Research has explored its potential as a signaling inhibitor in plant hormones, specifically strigolactones
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
2-Naphthaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-1-naphthaldehyde: The methoxy group is positioned differently, affecting its chemical behavior.
2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity patterns
Uniqueness: 2-Methoxy-1-naphthaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a signaling inhibitor in plant hormones further distinguishes it from other naphthaldehyde derivatives .
Properties
IUPAC Name |
2-methoxynaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQGLTKAOHRZOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202202 | |
Record name | 2-Methoxy-1-naphthylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-12-1 | |
Record name | 2-Methoxy-1-naphthaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5392-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-1-naphthylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5392-12-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28471 | |
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Record name | 5392-12-1 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3256 | |
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Record name | 2-Methoxy-1-naphthylaldehyde | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-1-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.992 | |
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Record name | 2-METHOXY-1-NAPHTHALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q7TX7TB9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: How does 2-methoxy-1-naphthaldehyde interact with its target and what are the downstream effects?
A1: this compound (2-MN) acts as a strigolactone signaling inhibitor by disrupting the interaction between the strigolactone receptor protein D14 and its signaling partners SLR1 and D53 []. This inhibition has been shown to restore the growth of rice tillering buds suppressed by strigolactone [].
Q2: Can you describe the structural characteristics of this compound, such as its molecular formula, weight, and spectroscopic data?
A2: While a comprehensive spectroscopic data analysis is not available in the provided research, the molecular formula of this compound is C12H10O2. Its molecular weight is 186.21 g/mol. Structural information, including conformational preferences, has been investigated using long-range proton-proton coupling constants and molecular orbital calculations [].
Q3: Has this compound been explored for its catalytic properties and potential applications in chemical reactions?
A3: The provided research does not delve into the catalytic properties of this compound. Its primary application, as described in the research, is as a strigolactone signaling inhibitor and a building block in organic synthesis.
Q4: Have computational chemistry methods been employed to study this compound?
A5: Yes, molecular orbital calculations at the CNDO/2 and INDO levels have been used to investigate the conformational preferences and stability of this compound []. Additionally, density functional theory (DFT) calculations were employed to analyze the interactions of its derivatives with aluminum ions and azide anions in the context of chemosensor development [].
Q5: How does the structure of this compound relate to its activity as a strigolactone signaling inhibitor?
A5: While the provided research identifies 2-MN as a strigolactone signaling inhibitor, it doesn't delve into detailed structure-activity relationship (SAR) studies. Further research is needed to elucidate the specific structural features responsible for its inhibitory activity and explore potential modifications for improved potency and selectivity.
Q6: Are there any studies on the use of this compound in the synthesis of heterocyclic compounds with potential pharmacological interest?
A7: Yes, this compound serves as a versatile building block in synthesizing diverse heterocyclic compounds []. These compounds may possess pharmacological interest, but specific details on their biological activities and potential applications require further investigation.
Q7: What analytical techniques have been used to characterize and study this compound?
A7: Various analytical methods have been employed, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and study the interactions of this compound derivatives [, ].
- Density Functional Theory (DFT) Calculations: Employed to analyze electronic structures and interactions of this compound derivatives in chemosensing applications [].
- X-ray Crystallography: Used to determine the crystal structure of a compound derived from this compound [].
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